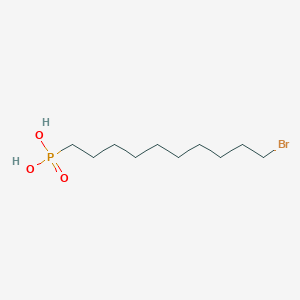
10-溴癸基膦酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-bromodecyl)phosphonic acid is an organic compound with the molecular formula C₁₀H₂₂BrO₃P. It is characterized by the presence of a bromine atom attached to a decyl chain, which is further connected to a phosphonic acid group. This compound is known for its specific chemical structure and properties, making it valuable in various scientific and industrial applications .
科学研究应用
(10-bromodecyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biological processes and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors
作用机制
Target of Action
10-Bromodecylphosphonic acid is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a bromine group and a phosphonic acid group . The bromine group is a good leaving group and easily undergoes substitution reactions . It interacts with its targets (proteins) by forming a covalent bond, which leads to the recruitment of an E3 ubiquitin ligase to the target protein . This results in the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by 10-Bromodecylphosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, 10-Bromodecylphosphonic acid facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Pharmacokinetics
It’s worth noting that the compound’s solubility can be influenced by the presence of a hydrophilic peg linker, which can increase its solubility in aqueous media and improve its hydrophilicity .
Result of Action
The primary result of the action of 10-Bromodecylphosphonic acid is the degradation of its target proteins . This can have various effects at the molecular and cellular level, depending on the specific function of the degraded protein.
Action Environment
The action, efficacy, and stability of 10-Bromodecylphosphonic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or proteins in the environment can potentially interfere with the compound’s ability to bind to its target proteins .
准备方法
Synthetic Routes and Reaction Conditions: (10-bromodecyl)phosphonic acid can be synthesized through the reaction of decylphosphonic acid with bromine under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or dimethyl sulfoxide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of (10-bromodecyl)phosphonic acid often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with stringent quality control measures in place to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions: (10-bromodecyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonic acid group can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, with reactions typically conducted at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of suitable ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield decylphosphonic acid derivatives, while coupling reactions can produce complex molecular architectures .
相似化合物的比较
Decylphosphonic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
10-Chlorodecylphosphonic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
10-Iododecylphosphonic Acid:
Uniqueness: (10-bromodecyl)phosphonic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly valuable in applications requiring selective substitution reactions and specific binding interactions .
属性
IUPAC Name |
10-bromodecylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-10H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCVYRQOBKBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
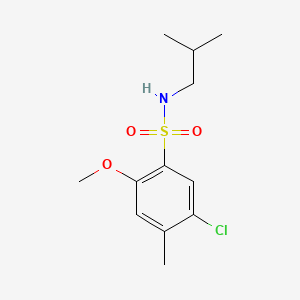
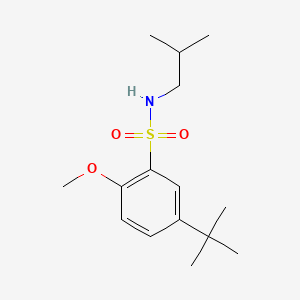
![4-{4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604840.png)
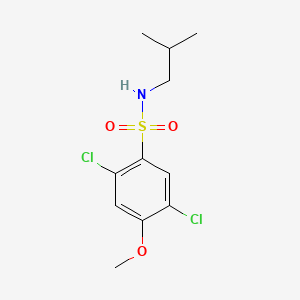
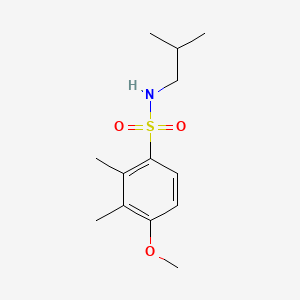
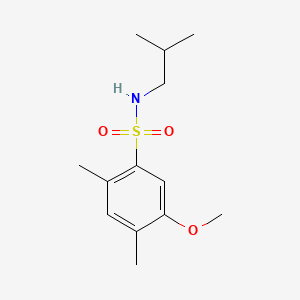
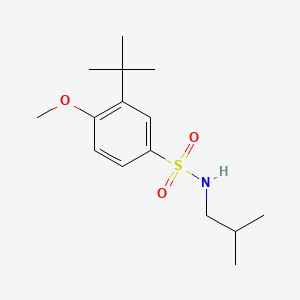
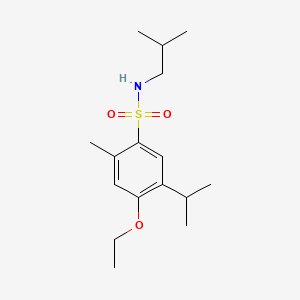
![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)
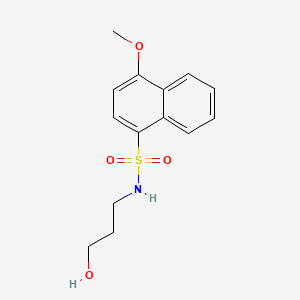
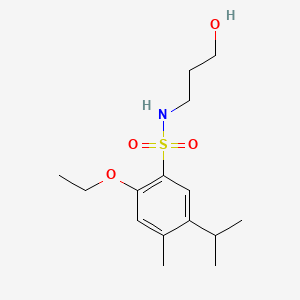
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B604856.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
